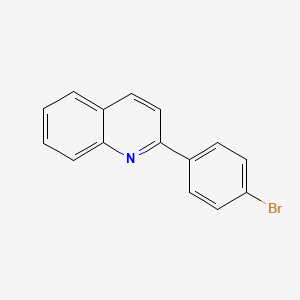

2-(4-Bromophenyl)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVBQRQACXXUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363033 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24641-31-4 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pfitzinger Reaction: A Cornerstone for Quinoline Core Assembly

Reaction Mechanism and Substrate Scope

The Pfitzinger reaction, involving the condensation of isatin derivatives with ketones under basic conditions, remains the most widely employed method for constructing the quinoline scaffold. For 2-(4-bromophenyl)quinoline, 4-bromoacetophenone reacts with isatin in refluxing ethanol/water (3:1) with potassium hydroxide, yielding this compound-4-carboxylic acid (1 ) in 39–76% yields. This intermediate serves as a precursor for further functionalization:

Critical Reaction Parameters

- Temperature : 80–85°C (reflux)

- Base : KOH (2.5 equiv)

- Solvent : Ethanol/water mixture

- Reaction Time : 12–48 hours

Post-synthetic modifications include esterification of 1 with concentrated H₂SO₄ in absolute ethanol to form ethyl this compound-4-carboxylate (2 , 85–90% yield), followed by hydrazide formation via hydrazine hydrate treatment (3 , 78–82% yield).

Analytical Validation

Bromination-Cyclization Strategies

Two-Step Synthesis from Acetoacetanilide

A patent-pending method (CN103923003A) achieves 4-bromomethylquinoline-2(1H)-one via bromination and sulfuric acid-mediated cyclization:

Step 1 : Bromination of α-acetoacetanilide in dichloromethane with Br₂ (1.3 equiv) at 20–30°C yields acetyl bromide acetanilide (93% purity).

Step 2 : Cyclization in concentrated H₂SO₄ (mass ratio 6:1) at 15–20°C for 3 hours, followed by neutralization with NaOH, affords 4-bromomethylquinoline-2(1H)-one (93% yield, 99.6% purity).

Advantages :

Microwave-Assisted Synthesis: Green Chemistry Paradigm

Friedländer Annulation: Electrochemical Innovations

Analyse Chemischer Reaktionen

3.1. Key Reactions and Mechanisms

The following table summarizes significant reactions involving 2-(4-Bromophenyl)quinoline and their respective yields:

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Pfitzinger Reaction | Isatin + 4-bromoacetophenone, reflux in ethanol | This compound-4-carboxylic acid | - |

| Esterification | This compound-4-carboxylic acid + H₂SO₄ + ethanol | Ethyl this compound-4-carboxylate | - |

| Hydrazine Reaction | Ethyl this compound-4-carboxylate + hydrazine hydrate | This compound-4-carbohydrazide | - |

| Cyclocondensation | Carbohydrazide + β-dicarbonyl compounds | Pyrazolyl derivatives | - |

3.2. Spectroscopic Characterization

The synthesized compounds are characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy : Key functional groups are identified through characteristic absorption bands, such as C=O stretching around 1716 cm for esters and NH stretching around 3305 cm for amines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (1H NMR) and Carbon NMR (13C NMR) provide insights into the molecular structure, including chemical shifts that indicate the environment of hydrogen and carbon atoms within the molecule.

4.1. Anticancer Activity

A recent study evaluated the cytotoxic efficacy of novel derivatives against MCF-7 breast cancer cells, revealing promising results with IC50 values ranging from 3.39 µM to 12.47 µM for different derivatives . This highlights the potential of these compounds in cancer therapy.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Overview : The antibacterial properties of 2-(4-Bromophenyl)quinoline derivatives have been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : A study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using the agar well diffusion method. The results demonstrated that certain derivatives showed considerable inhibition zones against Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| Compound A | 28 | 12.5 |

| Compound B | 25 | 25 |

| Compound C | 20 | 50 |

The study concluded that these compounds could serve as potential leads for developing new antibacterial agents due to their effective inhibition of bacterial growth .

Anticancer Activity

Overview : The anticancer potential of this compound has been highlighted in various studies, particularly focusing on its ability to target specific cancer cell lines.

Case Study : In vitro testing on MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines revealed that derivatives of this compound exhibited anti-proliferative effects. The mechanism involves the down-regulation of Bcl-2 protein, which is crucial for cancer cell survival.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound D | 15 | MDA-MB-231 |

| Compound E | 10 | HeLa |

The findings suggest that these derivatives could be developed further as anticancer agents targeting Bcl-2 expressing cells .

Antimicrobial Activity

Overview : Beyond antibacterial properties, this compound also demonstrates broad-spectrum antimicrobial activity, including antifungal effects.

Case Study : A recent investigation into quinoline-oxadiazole hybrids revealed that compounds incorporating the this compound structure exhibited significant antifungal activity against Candida albicans and Aspergillus niger.

| Compound | Antifungal Activity (Zone of Inhibition mm) |

|---|---|

| Compound F | 30 |

| Compound G | 25 |

These results indicate the potential for developing new antifungal agents based on this compound .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)quinoline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The bromophenyl group enhances the compound’s binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution

- 2-(4-Chlorophenyl)quinoline: Replacing bromine with chlorine reduces molecular weight (Cl: ~35.45 g/mol vs. Br: ~79.90 g/mol) and alters electronic properties.

- 8-(4-Bromophenyl)quinoline: The bromophenyl group at the 8-position (vs. 2-position) creates distinct steric and electronic environments, impacting π-conjugation in OLED applications .

Functional Group Variations

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Incorporation of methoxy (-OCH₃) and amino (-NH₂) groups enhances hydrogen-bonding capacity and solubility but may reduce membrane permeability in drug candidates .

- 2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b): Fusion of a pyrazole ring increases planarity and π-stacking ability, relevant for optoelectronic materials. Melting point: 147–148°C .

Physical and Spectral Properties

Biologische Aktivität

2-(4-Bromophenyl)quinoline, a compound in the quinoline family, has garnered attention for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. The presence of a bromophenyl group enhances its pharmacological properties, making it a subject of interest for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The bromine atom located on the phenyl ring contributes to increased lipophilicity and potential interactions with biological targets. The quinoline backbone is known for its ability to participate in various chemical reactions, making it versatile for modifications that can enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.

- DNA Interaction : It can form covalent bonds with nucleophilic sites on DNA or proteins, altering their function.

- Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions and halogen bonding.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival and proliferation.

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | 50 | EGFR |

| Lapatinib derivative | 1.8 | EGFR |

| Staurosporine | 100 | Various kinases |

In vitro studies demonstrate that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as therapeutic agents against various cancers, including breast and lung cancer .

Antimicrobial Activity

This compound has also shown promising antimicrobial activity. It has been tested against several bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating low minimum inhibitory concentration (MIC) values.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 20 |

| E. coli | 10 |

These findings indicate its potential utility in treating resistant bacterial infections .

Case Studies

- Anticancer Study : A series of derivatives were synthesized and tested against various cancer cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, highlighting its potential as a lead compound for further development .

- Antimicrobial Evaluation : In a comparative study, this compound derivatives were evaluated alongside conventional antibiotics. The results indicated superior efficacy against certain strains, suggesting that structural modifications can enhance antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Bromophenyl)quinoline, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cross-coupling reactions or cyclization strategies. For example, a reported method involves condensation reactions under reflux conditions, yielding 60% product with IR (neat: 3057, 1594 cm⁻¹) and HRMS ([M+H]+: 284.0069) for validation . Optimization may involve adjusting catalysts (e.g., Pd-based), temperature, or solvent polarity to improve yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : To confirm aromatic proton environments and bromophenyl substitution patterns (e.g., δ 127.3–130.6 ppm for quinoline carbons) .

- HRMS : For molecular ion validation (e.g., [M+H]+ at 284.0070) .

- IR : To identify functional groups like C-Br stretches (~600 cm⁻¹) .

Q. What are the primary biological activities associated with quinoline derivatives like this compound?

- Methodology : Quinoline derivatives exhibit psychotropic, anti-inflammatory, and enzyme-inhibitory activities. These are often screened via in vitro assays (e.g., COX-2 inhibition or receptor-binding studies) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1, with a = 9.4019 Å, α = 103.888°) provides bond lengths/angles and torsion angles (e.g., C15–N1–C1–C16 = 122.0°) to confirm stereochemistry and intermolecular interactions .

Q. What strategies address contradictions in reported biological data for quinoline-based compounds?

- Methodology : Discrepancies in bioactivity (e.g., anti-inflammatory vs. psychotropic effects) may arise from assay conditions or substituent variations. Comparative studies using standardized protocols (e.g., IC₅₀ determination under controlled pH/temperature) are recommended .

Q. How can this compound be functionalized for targeted drug design?

- Methodology : The bromine atom at the para-position enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. Computational modeling (e.g., DFT for electron-density maps) can predict reactive sites for further derivatization .

Q. What role do torsion angles play in the reactivity of this compound?

- Methodology : Torsional strain (e.g., C7–C6–C15–N1 = −164.3°) influences conjugation and stability. Molecular dynamics simulations can correlate torsional flexibility with catalytic or binding properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.